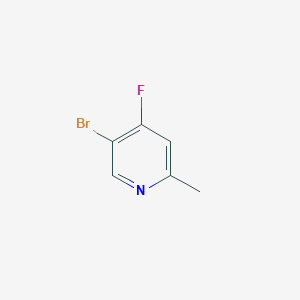

2-Amino-4-methoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxybenzoyl chloride, also known as AMBC, is a chemical compound that is widely used in scientific research. It is a derivative of 4-methoxybenzoic acid and is commonly used as a reagent for the synthesis of various organic compounds. The compound has a wide range of applications in the field of organic chemistry and biochemistry due to its unique properties.

Scientific Research Applications

It has been used as a reagent for fluorescent derivatization of compounds with hydroxyl or amino groups, suitable for thin-layer or high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).

It serves in the synthesis of complex poly(ester—amide)s derived from vanillic acid and 4-aminobenzoic acid, demonstrating its role in polymer chemistry (Kricheldorf & Loehden, 1995).

In organic chemistry, it's used for synthesizing new derivatives of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, with research focused on determining their pKa values and performing GIAO NMR calculations (Yüksek et al., 2008).

The compound has applications in the synthesis and study of Schiff S-Bases compounds containing oxadiazole rings, particularly in exploring their antibacterial activities (Tomma, Raheema, & Rou'il, 2019).

It has been used in the synthesis of neuroleptics of the orthopramide series, particularly in the creation of heterocyclic 5-amino-2-methoxybenzamides (Valenta et al., 1990).

The compound is utilized in the improved synthesis of oligodeoxyribonucleotide, offering advantages such as high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).

properties

IUPAC Name |

2-amino-4-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWDTSVPNQEOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)

![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)

![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)